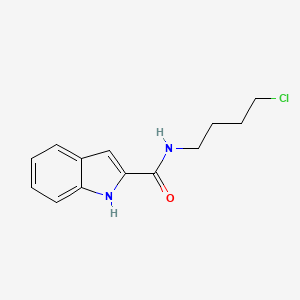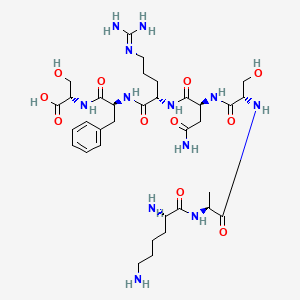
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have unique properties due to its specific amino acid sequence and modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions, protecting groups like Fmoc or Boc.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Peptides like L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential, including as drug candidates or diagnostic tools.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins. The pathways involved may include:
Signal Transduction: Peptides can act as signaling molecules, binding to receptors and triggering cellular responses.
Enzyme Inhibition: Some peptides can inhibit enzyme activity by binding to the active site.
Protein-Protein Interactions: Peptides can modulate interactions between proteins, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-L-ornithyl-L-phenylalanyl-L-serine: A similar peptide without the diaminomethylidene modification.
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-L-ornithyl-L-phenylalanyl-L-threonine: A peptide with threonine instead of serine.
Uniqueness
The uniqueness of L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine lies in the presence of the diaminomethylidene modification on the ornithine residue. This modification can impart distinct chemical and biological properties, potentially enhancing its stability, binding affinity, or activity.
Propiedades
Número CAS |
532988-75-3 |
|---|---|
Fórmula molecular |
C34H56N12O11 |
Peso molecular |
808.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H56N12O11/c1-18(41-28(51)20(36)10-5-6-12-35)27(50)45-24(16-47)32(55)44-23(15-26(37)49)31(54)42-21(11-7-13-40-34(38)39)29(52)43-22(14-19-8-3-2-4-9-19)30(53)46-25(17-48)33(56)57/h2-4,8-9,18,20-25,47-48H,5-7,10-17,35-36H2,1H3,(H2,37,49)(H,41,51)(H,42,54)(H,43,52)(H,44,55)(H,45,50)(H,46,53)(H,56,57)(H4,38,39,40)/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
COFPKJNAFTYJOJ-NMTVEPIMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
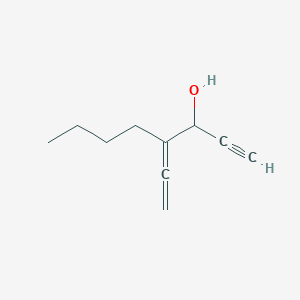
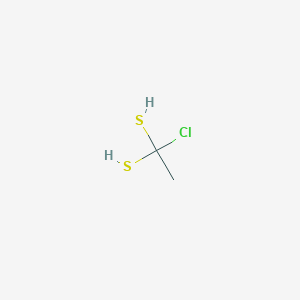
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
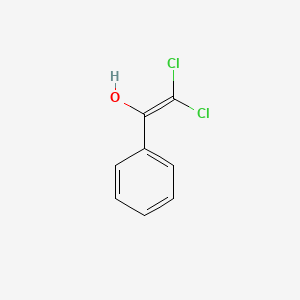
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
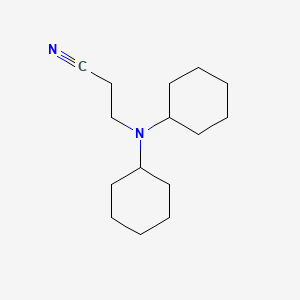

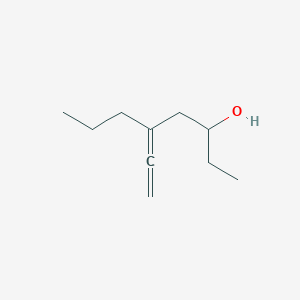
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
